molecular formula C18H21ClN4O B2536803 (4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034451-01-7

(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2536803
CAS No.: 2034451-01-7
M. Wt: 344.84
InChI Key: LTHIDGVGALNVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
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Biological Activity

The compound (4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a piperazine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and psychiatry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably:

  • Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors, which are implicated in mood regulation and psychotic disorders. The IC50 value for receptor binding is reported to be as low as 0.057 nM, indicating potent activity against this target .
  • Anticancer Activity : Studies have shown that derivatives of piperazine can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one demonstrated significant cytotoxicity against liver (HUH7) and breast (MCF7) cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/EnzymesObserved EffectsReference
Dopamine D4 BindingHuman dopamine D4 receptorHigh affinity (IC50 = 0.057 nM)
CytotoxicityCancer cell lines (e.g., HUH7, MCF7)Significant growth inhibition
Enzyme InhibitionMMP-3, Carbonic AnhydraseDiverse pharmacological effects

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigated the cytotoxic effects of piperazine derivatives on several cancer cell lines. The results indicated that the tested compounds exhibited significant inhibitory effects on cell viability across liver and breast cancer models. For example, compound 5a showed promising results with a time-dependent cytotoxicity profile .
  • Neuropharmacological Studies : Research has indicated that piperazine derivatives can modulate neurotransmitter systems effectively. A specific study highlighted how the compound's structure allows it to interact selectively with dopamine receptors, potentially leading to therapeutic applications in treating schizophrenia or depression .
  • Mechanistic Insights : Further investigations into the molecular dynamics revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its selectivity and potency against specific receptors involved in disease pathology .

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-14-2-4-15(5-3-14)22-7-9-23(10-8-22)18(24)13-1-6-16-17(11-13)21-12-20-16/h2-5,12-13H,1,6-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHIDGVGALNVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.